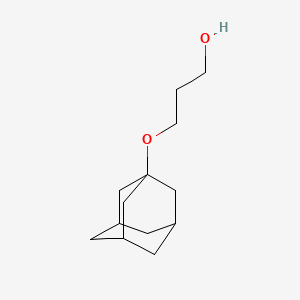

3-(1-Adamantyloxy)propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of adamantane derivatives, including 3-(1-Adamantyloxy)propan-1-ol, often involves the catalytic oxidation of adamantane. A notable method includes the oxidation of adamantane with 2,3,4,5,6-pentafluoroperoxybenzoic acid catalyzed by RuCl3·3H2O. This process is an efficient route to obtain adamantane alcohols, which are precursors for further chemical modifications (Khusnutdinov & Oshnyakova, 2015).

Molecular Structure Analysis

The molecular structure of adamantane derivatives, including this compound, is fascinating due to the adamantane core. Adamantane itself is known for its highly symmetrical, rigid, and three-dimensional cage structure. This rigidity contributes to the unique properties of its derivatives. The structure often influences the compound's reactivity and interactions with other molecules, making it an area of extensive study (Karle, Ranganathan & Haridas, 1997).

Chemical Reactions and Properties

Adamantane derivatives engage in various chemical reactions, reflecting their versatile chemical properties. These reactions include substitutions, additions, and oxidations, which modify the adamantane core or its substituents to yield compounds with different properties and potential applications. The specific reactivity of this compound depends on the functional groups attached to the adamantane cage and the hydroxypropanol segment, enabling a wide range of chemical transformations (Sukhanov et al., 2019).

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, solubility, and density, are significantly influenced by the adamantane structure. Adamantane and its derivatives are known for their high thermal stability and low polarity, which affect their solubility in various solvents and their phase behavior. The hydroxypropanol moiety may introduce additional polar character, influencing its interactions with solvents and other molecules (Babjaková et al., 2015).

Chemical Properties Analysis

The chemical properties of this compound are characterized by the reactivity of both the adamantane core and the hydroxypropanol functional group. The adamantane core imparts stability and resistance to chemical degradation, while the hydroxypropanol group offers sites for chemical modification and reactivity. This dual nature allows for the exploration of a wide range of chemical reactions, contributing to the compound's versatility in synthetic applications (Mullica, Scott, Farmer & Kautz, 1999).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

- Adamantan-1-ol, an important derivative of adamantane, is used as a starting compound in the synthesis of memantine and rimantadine. It also serves as an efficient antioxidant additive to oils and transmission fluids, improving their rheological characteristics at low temperatures. The synthesis of adamantan-1-ol involves catalytic oxidation of adamantane, where ruthenium-containing catalysts ensure high yields despite side reactions (Khusnutdinov & Oshnyakova, 2015).

Molecular Structure and Spectroscopic Analysis

- The molecular structure and vibrational spectra of various adamantine derivatives, such as 1,3-bis(1-adamantyl)propan-1,3-diones, have been extensively studied. These compounds exhibit interesting properties like syn-dioxo forms in the solid state and significant intermolecular interactions, contributing to their potential in synthetic chemistry (Babjaková et al., 2015).

Photocatalysis Studies

- In photocatalysis, polyoxotungstates generate reactive intermediates that transform organic substrates. For instance, propan-2-ol is converted into acetone and hydrogen peroxide under continuous photolysis, demonstrating the application of these catalysts in organic transformation processes (Tanielian et al., 1997).

Polymerization and Material Science

- A monomer like 1,1-bis[(1-adamantyloxy)carbonyl]-2-vinylcyclopropane can undergo radical-initiated polymerization, yielding polymers with unique properties like a positive volume change upon polymerization. This demonstrates its potential application in material science and polymer chemistry (Sugiyama et al., 1996).

Eigenschaften

IUPAC Name |

3-(1-adamantyloxy)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c14-2-1-3-15-13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12,14H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBMJNNJKFAJNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)OCCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2489754.png)

![1,3-Benzothiazol-6-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2489757.png)

![2-chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride](/img/structure/B2489760.png)

![Ethyl 3-(2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2489767.png)

![N-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2489769.png)

![2-Chloro-1-(8,8-difluoro-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B2489771.png)

![N-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine](/img/structure/B2489772.png)

![Methyl (E)-4-oxo-4-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-ylamino]but-2-enoate](/img/structure/B2489775.png)